molecular formula C14H17N3O B15198303 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15198303
M. Wt: 243.30 g/mol
InChI Key: RPWWLMIINXYYQZ-UHFFFAOYSA-N
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Description

1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with propionaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propylideneamino)pyrazol-3-one

InChI

InChI=1S/C14H17N3O/c1-4-10-15-13-11(2)16(3)17(14(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3

InChI Key

RPWWLMIINXYYQZ-UHFFFAOYSA-N

Canonical SMILES

CCC=NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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